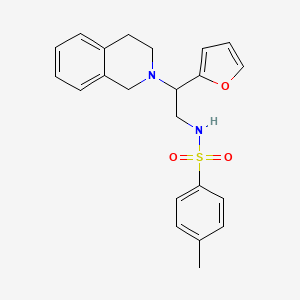

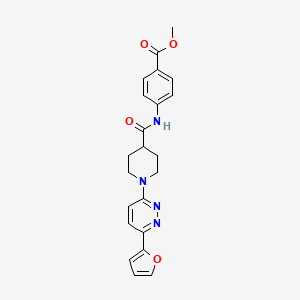

![molecular formula C19H16N4OS B2888344 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203327-37-0](/img/structure/B2888344.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular structure of similar compounds consists of a central thiophene ring and two terminal thiazole rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through various analytical techniques, including IR, 1H, 13C NMR, and mass spectral data .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. Compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, showed high COX-1 inhibition and excellent COX-2 selectivity index values, indicating potent anti-inflammatory activity .

Anti-Tubercular Activity

Recent synthetic developments of benzothiazole-based compounds have shown promising results against Mycobacterium tuberculosis. The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and some benzothiazole derivatives exhibited better inhibition potency .

Antimicrobial Properties

Benzothiazole derivatives have been investigated for their antimicrobial properties. Studies have shown variable activity against tested Gram-positive and Gram-negative bacterial strains, with certain compounds exhibiting promising activity against Staphylococcus aureus .

Quorum Sensing Inhibition

A library of benzo[d]thiazole/quinoline-2-thiol bearing compounds was designed and synthesized to find novel quorum sensing inhibitors. These compounds could play a significant role in disrupting communication among bacteria, thereby mitigating bacterial infections .

Anti-Cancer Research

Benzothiazole derivatives are being explored for their potential use in cancer treatment. Their ability to inhibit various cancer cell lines is being studied, with some compounds showing promising results in preliminary screenings .

Drug Resistance Mechanisms

The synthesis of benzothiazole derivatives has included studies on the mechanism of resistance of anti-TB drugs. Understanding these mechanisms can aid in the development of more effective treatments for tuberculosis and potentially other diseases .

Pharmacokinetic Profile Analysis

The pharmacokinetic profiles of benzothiazole derivatives have been calculated, showing favorable results. This analysis is crucial for determining the potential of these compounds as therapeutic agents .

Larvicidal and Adulticidal Activities

Benzothiazole derivatives have also been investigated for their larvicidal and adulticidal activities against Aedes aegypti, the primary vector of dengue fever and Zika virus. This research could lead to new methods for controlling mosquito populations .

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By suppressing the activity of these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are key players in inflammation and pain signaling. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .

Result of Action

The inhibition of COX enzymes and the subsequent disruption of the arachidonic acid pathway result in a reduction of inflammation . This is due to the decreased production of prostaglandins, thromboxanes, and prostacyclin, which are involved in the inflammatory response .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-12-11-23(2)22-17(12)18(24)20-14-8-4-3-7-13(14)19-21-15-9-5-6-10-16(15)25-19/h3-11H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRIJCPCUFEHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

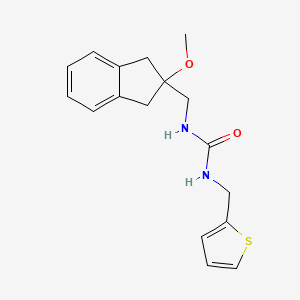

![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)

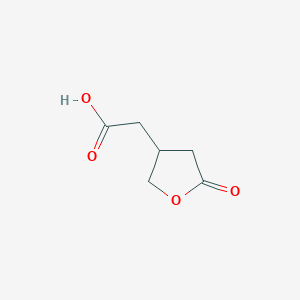

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)

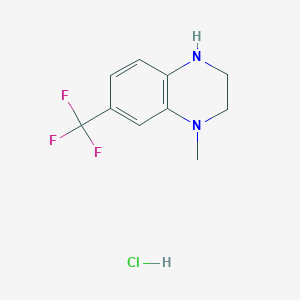

![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)